molecular formula C10H14ClN3 B172086 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine CAS No. 105950-92-3

2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine

Cat. No.: B172086
CAS No.: 105950-92-3
M. Wt: 211.69 g/mol
InChI Key: VYVADFIUIBMSHG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 2-position and a piperidin-1-yl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be derived from readily available starting materials such as 2-chloropyrimidine and piperidine.

    Chloromethylation: The chloromethyl group is introduced at the 2-position of the pyrimidine ring through a chloromethylation reaction. This can be achieved using reagents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of hydrochloric acid.

    Piperidinylation: The piperidin-1-yl group is introduced at the 4-position of the pyrimidine ring through a nucleophilic substitution reaction. Piperidine is reacted with the 4-chloropyrimidine intermediate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidin-1-yl group, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives are formed.

    Oxidation Products: Oxidation of the piperidin-1-yl group can lead to the formation of N-oxides or other oxidized derivatives.

    Cyclization Products: Cyclization reactions can yield fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine depends on its specific application:

    Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity.

    Receptor Binding: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.

    Chemical Reactivity: The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules, which can alter their function.

Comparison with Similar Compounds

2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine can be compared with other similar compounds:

    2-(Chloromethyl)-4-(morpholin-4-yl)pyrimidine: Similar structure but with a morpholine ring instead of a piperidine ring. This compound may exhibit different biological activity and reactivity.

    2-(Bromomethyl)-4-(piperidin-1-yl)pyrimidine: Similar structure but with a bromomethyl group instead of a chloromethyl group. The bromine atom may influence the reactivity and selectivity of the compound in chemical reactions.

    2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring. This compound may have different pharmacological properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry. Further research into its applications and mechanisms of action will continue to uncover new uses and benefits of this compound.

Properties

IUPAC Name

2-(chloromethyl)-4-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-8-9-12-5-4-10(13-9)14-6-2-1-3-7-14/h4-5H,1-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVADFIUIBMSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558745
Record name 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105950-92-3
Record name 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (3.01 ml) was added dropwise to a stirred solution of 2-hydroxymethyl-4-piperidinopyrimidine (2.66 g) in chloroform (20 ml) cooled in an ice/salt bath. The mixture was allowed to warm to room temperature and stirred for a further 2.5 hours. The solution was poured onto ice, the pH raised to ca. 8 (NaOH), and extracted with chloroform. The extracts were dried and stripped to give 2-chloromethyl-4-piperidino-pyrimidine (2.92 g) as an unstable oil which was used immediately.
Quantity
3.01 mL
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reactant
Reaction Step One
Quantity
2.66 g
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reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two

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